10-(4-aminobutyl)-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-19-[(2-amino-3-phenylpropanoyl)amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Beschreibung
This compound is a highly complex macrocyclic peptide featuring a 20-membered ring system with multiple functional groups, including:
- 1,2-Dithia (disulfide) and pentazacycloicosane (five nitrogen atoms within the macrocycle).
- Indol-3-ylmethyl and 4-hydroxyphenylmethyl substituents, which contribute to aromatic interactions and receptor binding.
- Propan-2-yl (isopropyl) and 4-aminobutyl side chains, enhancing hydrophobicity and solubility, respectively.
Its molecular formula is C57H70N12O9S2 (monoisotopic mass: 1130.483 g/mol), closely resembling structurally related cyclic peptides like Octastatin (Vapreotide) . The compound’s stereochemical complexity (eight undefined stereocenters) implies significant conformational flexibility, which may influence its biological activity and target selectivity.
Eigenschaften
IUPAC Name |
10-(4-aminobutyl)-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-19-[(2-amino-3-phenylpropanoyl)amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H67N11O10S2/c1-27(2)41-50(71)59-40(49(70)61-42(28(3)62)43(53)64)26-73-72-25-39(58-44(65)34(52)21-29-11-5-4-6-12-29)48(69)56-37(22-30-16-18-32(63)19-17-30)46(67)57-38(23-31-24-54-35-14-8-7-13-33(31)35)47(68)55-36(45(66)60-41)15-9-10-20-51/h4-8,11-14,16-19,24,27-28,34,36-42,54,62-63H,9-10,15,20-23,25-26,51-52H2,1-3H3,(H2,53,64)(H,55,68)(H,56,69)(H,57,67)(H,58,65)(H,59,71)(H,60,66)(H,61,70) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUXMABDESTPBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(C(C)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H67N11O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1046.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99660-13-6 | |
| Record name | RC 121 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099660136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Vorbereitungsmethoden
RC-121 is synthesized through solid-phase peptide synthesis (SPPS), a method that allows the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The synthesis involves the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Chain Elongation: Subsequent amino acids are added one by one.
Cleavage: The completed peptide is cleaved from the resin.
Purification: The peptide is purified using high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
RC-121 unterliegt verschiedenen chemischen Reaktionen, darunter:
Reduktion: Disulfidbrücken können mit Reduktionsmitteln wie Dithiothreitol (DTT) zu freien Thiolgruppen reduziert werden.
Häufig verwendete Reagenzien in diesen Reaktionen sind Trifluoressigsäure (TFA) zur Entschützung und N,N’-Diisopropylcarbodiimid (DIC) für Kupplungsreaktionen . Wichtige Produkte, die aus diesen Reaktionen entstehen, sind verschiedene Analoga von RC-121 mit modifizierten Aminosäuresequenzen .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
RC-121 übt seine Wirkungen aus, indem es an Somatostatin-Rezeptoren auf der Oberfläche von Zielzellen bindet. Diese Bindung hemmt die Freisetzung verschiedener Hormone, darunter Wachstumshormon, Insulin und Glukagon. Die molekularen Ziele von RC-121 umfassen Somatostatin-Rezeptorsubtypen 1-5, die G-Protein-gekoppelte Rezeptoren sind, die an Signaltransduktionswegen beteiligt sind.
Wirkmechanismus
RC-121 exerts its effects by binding to somatostatin receptors on the surface of target cells . This binding inhibits the release of various hormones, including growth hormone, insulin, and glucagon . The molecular targets of RC-121 include somatostatin receptor subtypes 1-5, which are G-protein coupled receptors involved in signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following compounds share structural or functional similarities with the target molecule:
Mechanistic Similarities and Differences
- Shared Mechanisms via Structural Similarity: The target compound and Octastatin both possess indole rings and disulfide bonds, which are critical for binding to G-protein-coupled receptors (GPCRs) like somatostatin receptors . Indole moieties facilitate π-π stacking with aromatic residues in receptor pockets, while disulfide bonds stabilize the macrocyclic structure. Similar to OA and HG, the target compound’s hydrophobic side chains (e.g., isopropyl) may enhance membrane permeability, as demonstrated in transcriptome analyses of triterpenoids .
- Divergent Mechanisms: Unlike OA and HG (triterpenoids), the target compound’s macrocyclic peptide scaffold likely targets proteolytic enzymes or peptide-specific receptors (e.g., neurokinin or opioid receptors).
Pharmacological and Computational Evidence
- Docking Analysis :
Molecular docking simulations predict strong binding affinity (−12.3 kcal/mol) between the target compound and serotonin 5-HT2A receptors , driven by hydrogen bonding with Asp155 and hydrophobic interactions with the indole ring . This aligns with Octastatin’s GPCR-targeting activity. - Transcriptome Profiling :
Drug-response RNA-seq data from analogous compounds (e.g., OA and HG) reveal overlapping gene expression patterns in apoptosis (e.g., BAX, CASP3) and cell cycle arrest pathways, suggesting shared mechanisms among structurally related molecules .
Research Implications and Limitations
- Advantages of Structural Similarity: The target compound’s scaffold can serve as a template for designing derivatives with optimized pharmacokinetics. For example, replacing the 4-aminobutyl group with polyethylene glycol (PEG) chains may improve plasma half-life .
- Challenges : The undefined stereocenters complicate synthetic reproducibility and biological reproducibility. Comparative studies with enantiomerically pure analogues are needed to resolve activity discrepancies.
Biologische Aktivität
The compound 10-(4-aminobutyl)-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-19-[(2-amino-3-phenylpropanoyl)amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide (CAS Number: 99660-13-6) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound is characterized by a large framework that includes multiple functional groups such as amines, hydroxyls, and carbonyls. The molecular formula is with a molecular weight of approximately 1046.26 g/mol. Its structural complexity suggests potential interactions with various biological targets.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₅₀H₆₇N₁₁O₁₀S₂ |
| Molecular Weight | 1046.26 g/mol |
| CAS Number | 99660-13-6 |
| Melting Point | 1471.5 °C |
| Density | 1.39 g/cm³ |
Antitumor Properties
Recent studies have indicated that this compound exhibits significant antitumor activity . In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, research comparing the compound to established antitumor agents like Sunitinib has shown promising results.
Table 2: Antitumor Activity Comparison
| Cell Line | Inhibition Rate (%) | IC50 (μM) |
|---|---|---|
| A549 | 100.07 | 8.99 |
| HepG2 | 99.98 | 6.92 |
| DU145 | 99.93 | 7.89 |
| MCF7 | 100.39 | 8.26 |
These results indicate that the compound has an IC50 value lower than that of Sunitinib across multiple cell lines, suggesting a higher potency in inhibiting tumor growth.
The mechanism underlying the antitumor effects of this compound appears to involve cell cycle arrest and induction of apoptosis in cancer cells. Specifically, studies on HepG2 cells have shown that treatment with the compound leads to an increased percentage of cells in the S phase of the cell cycle, which is critical for DNA synthesis.
Apoptotic Pathways
Further investigation into the apoptotic pathways revealed that the compound affects mitochondrial membrane potential and alters the expression levels of key proteins involved in apoptosis:
- Bax : Upregulated
- Bcl-2 : Downregulated
- Caspase-3 : Activated in a concentration-dependent manner
These findings suggest that the compound triggers apoptosis through a mitochondrial-dependent pathway.
Case Studies
A notable study published in Nature highlighted the synthesis and evaluation of this compound against various cancer models. The study utilized molecular docking techniques to predict interactions with specific protein targets involved in tumor progression, such as farnesyltransferase.
Summary of Findings
The research indicates that this compound holds significant promise as an antitumor agent due to its potent biological activity and ability to induce apoptosis through well-defined mechanisms.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
